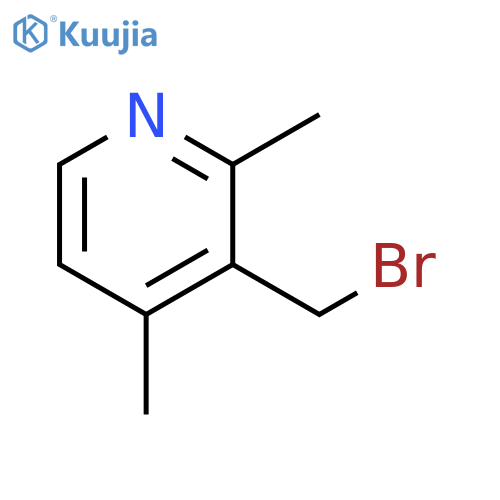Cas no 1256562-17-0 (3-(bromomethyl)-2,4-dimethylpyridine)

1256562-17-0 structure
商品名:3-(bromomethyl)-2,4-dimethylpyridine
CAS番号:1256562-17-0
MF:C8H10BrN
メガワット:200.075701236725
MDL:MFCD28660018
CID:5565028
PubChem ID:59589473
3-(bromomethyl)-2,4-dimethylpyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 3-(bromomethyl)-2,4-dimethyl-
- 3-(bromomethyl)-2,4-dimethylpyridine
-
- MDL: MFCD28660018
- インチ: 1S/C8H10BrN/c1-6-3-4-10-7(2)8(6)5-9/h3-4H,5H2,1-2H3
- InChIKey: JUMWAELARWKCAX-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC=CC(C)=C1CBr
じっけんとくせい
- 密度みつど: 1.382±0.06 g/cm3(Predicted)
- ふってん: 260.0±35.0 °C(Predicted)
- 酸性度係数(pKa): 5.70±0.18(Predicted)
3-(bromomethyl)-2,4-dimethylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19584794-2.5g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-19584794-10.0g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 10.0g |
$4852.0 | 2023-07-10 | ||
| Enamine | EN300-19584794-0.1g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-19584794-1g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-19584794-0.05g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-19584794-10g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 10g |
$4852.0 | 2023-09-17 | ||
| Enamine | EN300-19584794-0.5g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-19584794-1.0g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 1.0g |
$1129.0 | 2023-07-10 | ||
| Enamine | EN300-19584794-5.0g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 5.0g |
$3273.0 | 2023-07-10 | ||
| Enamine | EN300-19584794-0.25g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 0.25g |
$1038.0 | 2023-09-17 |
3-(bromomethyl)-2,4-dimethylpyridine 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
1256562-17-0 (3-(bromomethyl)-2,4-dimethylpyridine) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
